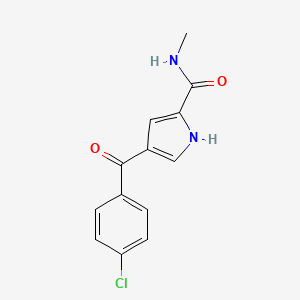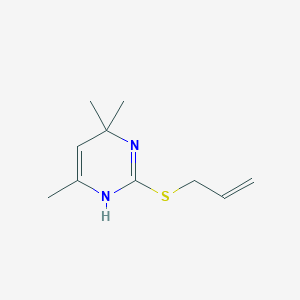
4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
Übersicht
Beschreibung
The compound “4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide” is a complex organic molecule. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a carboxamide group, which is a functional group derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of a compound like “4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide” would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving “4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide” would depend on its exact structure and the conditions under which the reactions are carried out. For example, amides can undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide” would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Antibacterial Properties : A study conducted by Mane et al. (2017) discovered that certain pyrrole-2-carboxamide derivatives, including compounds related to 4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Mane et al., 2017).
Antifungal Potential : The same study also revealed the antifungal potential of these derivatives, highlighting their broad spectrum of antimicrobial activity (Mane et al., 2017).
Synthesis and Characterization
Novel Synthesis Methods : Research conducted by Howells et al. (2022) presented methods for synthesizing 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides and related compounds, showcasing the development of new synthetic routes for similar chemical structures (Howells et al., 2022).
Advanced Characterization : Saxena et al. (2003) explored the synthesis and characterization of polyamides and poly(amide-imide)s derived from similar carboxamide compounds, contributing to the understanding of their physical and chemical properties (Saxena et al., 2003).
Anticancer and Anti-inflammatory Properties
Anticancer Activities : A study by Gouda et al. (2018) examined the anticancer and anti-inflammatory properties of pyrrolizine-5-carboxamides, closely related to the structure of interest. They found significant anticancer activity against various cancer cell lines (Gouda et al., 2018).
Potential for Antidepressant Applications : Research by Kang et al. (2010) indicated the potential of pyrrole 3-carboxamide derivatives in targeting serotonin receptors, suggesting their use as antidepressants (Kang et al., 2010).
Wirkmechanismus
Target of Action
The primary target of 4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is the enzyme 4-chlorobenzoyl CoA ligase . This enzyme plays a crucial role in the metabolism of 4-chlorobenzoate, a compound related to 4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide .
Mode of Action
The compound interacts with its target, the 4-chlorobenzoyl CoA ligase, by binding to it. This binding initiates a series of biochemical reactions that result in the production of 4-chlorobenzoyl CoA and AMP . The enzyme is dependent on Mg2±ATP and coenzyme A for this process .
Biochemical Pathways
The compound affects the 4-chlorobenzoate degradation pathway . After the production of 4-chlorobenzoyl CoA, this molecule is dehalogenated to form 4-hydroxybenzoyl CoA . This compound is then further metabolized via the β-ketoadipate pathway .
Pharmacokinetics
Related compounds like 4-chlorobenzoyl chloride have a molecular weight of 17501 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the transformation of 4-chlorobenzoate into 4-hydroxybenzoyl CoA . This transformation is part of the degradation process of 4-chlorobenzoate, which is a recalcitrant and toxic material .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide. For instance, the optimal conditions for the degradation of 4-chlorobenzoate by Lysinibacillus macrolides DSM54T, a bacterium that utilizes a similar pathway, were found to be a pH of 5.25, a temperature of 32.75°C, a 4-chlorobenzoate concentration of 237.17 ppm, and an inoculation percentage of 18.32% .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-15-13(18)11-6-9(7-16-11)12(17)8-2-4-10(14)5-3-8/h2-7,16H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCXVTQPZMRSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215078 | |
| Record name | 4-(4-Chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601215078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648959 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |
CAS RN |
303995-91-7 | |
| Record name | 4-(4-Chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303995-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601215078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035134.png)
![(3Z)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035135.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1(2H)-phthalazinone](/img/structure/B3035136.png)
![6-(2-{[(3-Chloro-2-propenyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3035137.png)
![4,4-dimethyl-2-methylsulfanyl-6-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-pyrimidine](/img/structure/B3035138.png)
![1-[(3,5-dimethylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3035139.png)
![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B3035140.png)
![4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone](/img/structure/B3035141.png)
![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3035142.png)

![2-Benzyl-4-[(2,6-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B3035144.png)
![2-{[(4-chlorophenyl)methylene]amino}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B3035150.png)
![3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B3035151.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B3035153.png)